N-[4-amino-3-methyl-5-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide
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Overview
Description
N-[4-amino-3-methyl-5-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of N-[4-amino-3-methyl-5-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide typically involves multiple steps. The process begins with the formation of the thiazole ring, which can be achieved through the reaction of α-haloketones with thiourea.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N-[4-amino-3-methyl-5-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and tiazofurin. These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture. N-[4-amino-3-methyl-5-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H19N5S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[4-amino-3-methyl-5-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C21H19N5S2/c1-14-13-27-20(23-14)17-18(22)26(2)21(28-17)25-19(15-9-5-3-6-10-15)24-16-11-7-4-8-12-16/h3-13H,22H2,1-2H3 |
InChI Key |
ISLCNNGCVNOQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(N(C(=NC(=NC3=CC=CC=C3)C4=CC=CC=C4)S2)C)N |
Origin of Product |
United States |
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